Benzothiazole, 2,2'-dithiobis[6-nitro- Benzothiazole, 2,2'-dithiobis[6-nitro-
Brand Name: Vulcanchem
CAS No.: 121579-06-4
VCID: VC14409306
InChI: InChI=1S/C14H6N4O4S4/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)25-26-14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H
SMILES:
Molecular Formula: C14H6N4O4S4
Molecular Weight: 422.5 g/mol

Benzothiazole, 2,2'-dithiobis[6-nitro-

CAS No.: 121579-06-4

Cat. No.: VC14409306

Molecular Formula: C14H6N4O4S4

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazole, 2,2'-dithiobis[6-nitro- - 121579-06-4

Specification

CAS No. 121579-06-4
Molecular Formula C14H6N4O4S4
Molecular Weight 422.5 g/mol
IUPAC Name 6-nitro-2-[(6-nitro-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole
Standard InChI InChI=1S/C14H6N4O4S4/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)25-26-14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H
Standard InChI Key MFCGAIPEIISLHT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

2,2'-Dithiobis(benzothiazole) belongs to the benzothiazole family, featuring two benzothiazole moieties connected by a disulfide (-S-S-) linkage. The benzothiazole rings consist of a benzene fused to a thiazole, incorporating nitrogen and sulfur atoms within the heterocyclic structure. This configuration confers unique reactivity, particularly in redox reactions and radical formation.

Molecular Formula: C14H8N2S4\text{C}_{14}\text{H}_{8}\text{N}_{2}\text{S}_{4}
IUPAC Name: 1,2-Bis(benzo[d]thiazol-2-yl)disulfane
Synonym: Dibenzothiazol-2-yl disulfide

The disulfide bond is pivotal to its function as a vulcanization accelerator, enabling the compound to participate in sulfur cross-linking reactions during rubber curing .

Physical and Chemical Properties

The compound’s physicochemical profile is central to its industrial applicability and safety management. Key properties are summarized below:

PropertyValueSource
Molecular Weight332.487 g/mol
Density1.6 ± 0.1 g/cm³
Melting Point177–180°C
Boiling Point532.5 ± 33.0°C at 760 mmHg
Flash Point275.8 ± 25.4°C
Water Solubility<0.01 g/100 mL at 21°C
Vapour Pressure0.0 ± 1.4 mmHg at 25°C

The low water solubility and high thermal stability make it suitable for high-temperature industrial processes, while its combustible nature necessitates careful storage away from oxidizers .

Synthesis and Manufacturing Processes

The industrial synthesis of 2,2'-dithiobis(benzothiazole) involves the oxidation of 2-mercaptobenzothiazole (MBT), a process optimized for yield and environmental sustainability. A representative method employs potassium bromate (KBrO3\text{KBrO}_3) as an oxidizing agent in an acidic aqueous medium:

2MBT+KBrO3+H2SO42,2’-Dithiobis(benzothiazole)+KBr+3H2O2 \, \text{MBT} + \text{KBrO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{2,2'-Dithiobis(benzothiazole)} + \text{KBr} + 3 \, \text{H}_2\text{O}

This approach minimizes waste compared to traditional methods using chlorine-based oxidants, aligning with green chemistry principles . The reaction proceeds under controlled heating, with the acidic medium facilitating protonation of the thiol group, enhancing oxidation efficiency.

Industrial Applications in Rubber Vulcanization

As a secondary vulcanization accelerator, 2,2'-dithiobis(benzothiazole) synergizes with primary accelerators like thiazoles to optimize the curing kinetics of rubber compounds. Its mechanism involves three stages:

  • Initiation: Thermal cleavage of the disulfide bond generates benzothiazole-2-thiyl radicals.

  • Cross-Linking: Radicals abstract hydrogen from polymer chains, creating active sites for sulfur bridges.

  • Termination: Recombination of radicals stabilizes the cross-linked network .

The compound’s non-staining properties make it ideal for light-colored rubber products, while its resistance to scorching ensures consistent curing rates in thick-section components .

Health and Environmental Hazards

Despite its industrial value, 2,2'-dithiobis(benzothiazole) presents notable risks:

Health Hazards

  • Acute Exposure: Skin and eye irritation upon contact, with potential for allergic dermatitis .

  • Thermal Decomposition: Releases toxic fumes of sulfur oxides (SOx\text{SO}_x), nitrogen oxides (NOx\text{NO}_x), and carbon monoxide (CO\text{CO}) .

Environmental Impact

  • Aquatic Toxicity: Classified as H410 (toxic to aquatic life with long-lasting effects) .

  • Persistence: Detected as a metabolite of wood preservatives in river systems, raising concerns about bioaccumulation .

Hazard ClassificationGHS CodesPrecautionary Measures
Skin SensitizationH317Use gloves and protective gear
Aquatic ToxicityH410Prevent environmental release

Recent Research and Regulatory Developments

Analytical Chemistry Applications

A 2007 study demonstrated the compound’s utility in differentiating plasma thiols via centrifugally activated disulfide exchange, offering a novel diagnostic tool for oxidative stress biomarkers .

Environmental Monitoring

Research in 2005 identified 2,2'-dithiobis(benzothiazole) as a contaminant in river water linked to wood preservative runoff, prompting revisions in wastewater treatment guidelines .

Regulatory Landscape

The European Chemicals Agency (ECHA) mandates stringent reporting under REACH for quantities exceeding 1 ton/year, reflecting its dual role as an industrial workhorse and environmental pollutant .

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